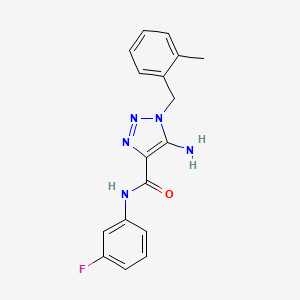
5-amino-N-(3-fluorophenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related triazole compounds involves the condensation of isocyanates with amines, followed by cyclization with hydrazine hydrate. For example, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide was achieved by condensing 1-isocyanato-2-(trifluoromethoxy)benzene with 4-morpholino-1H-indazol-3-amine . Similar synthetic strategies were employed for the compounds discussed in the other papers .
Molecular Structure Analysis
The crystal structures of the compounds in the papers belong to the monoclinic system, with space groups and cell dimensions provided for each compound. For instance, the crystal of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide belongs to space group P21/n . These details are crucial for understanding the molecular geometry and potential interactions of the compounds.
Chemical Reactions Analysis
The papers do not provide extensive details on the chemical reactions of the synthesized compounds beyond their synthesis. However, the compounds' ability to inhibit cancer cell proliferation suggests that they may interact with specific cellular targets or pathways, leading to antitumor activity .
Physical and Chemical Properties Analysis
While the papers do not explicitly discuss the physical and chemical properties of the compounds, the crystal structure determination implies that these compounds have defined melting points, solubility, and stability characteristics that can be inferred from their crystalline nature. The biological activity data suggest that these compounds have specific affinities for biological targets, which is a critical aspect of their chemical properties .
科学的研究の応用
Synthesis and Structural Analysis
- The compound has been synthesized and its structure analyzed for potential applications in cancer treatment. One study involved the synthesis of a similar compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which showed inhibition of cancer cell proliferation (Hao et al., 2017).
- Another related research focused on a catalyst- and solvent-free synthesis method for similar compounds, highlighting the importance of efficient synthesis in drug development (Moreno-Fuquen et al., 2019).
Interaction Analysis and Molecular Dynamics
- A study on ethyl 2-triazolyl-2-oxoacetate derivatives, which are structurally similar, reveals insights into π-hole tetrel bonding interactions. These findings are crucial for understanding how such compounds interact at the molecular level (Ahmed et al., 2020).
Biological Activities and Potential Applications
- Research into similar triazole derivatives has explored their potential biological activities. For instance, a study on 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one provided insights into its biological profile, with potential applications in treating diseases like Alzheimer's and diabetes (Saleem et al., 2018).
- Another investigation focused on 1,2,4-triazole derivatives' antimicrobial properties, indicating the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
特性
IUPAC Name |
5-amino-N-(3-fluorophenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-11-5-2-3-6-12(11)10-23-16(19)15(21-22-23)17(24)20-14-8-4-7-13(18)9-14/h2-9H,10,19H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJFVRBJEXQYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(3-fluorophenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

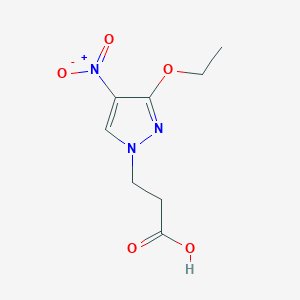
![(6R,7R)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B2505340.png)
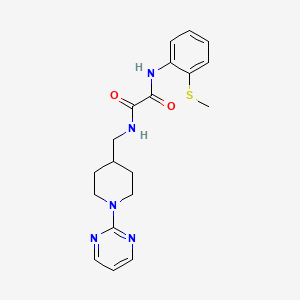
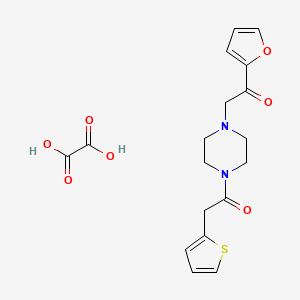

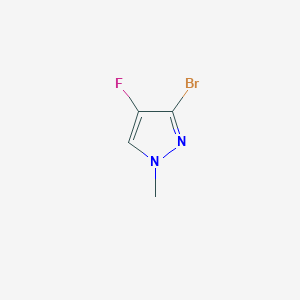
![4-(4-Bromophenyl)sulfanyl-5-methoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine](/img/structure/B2505348.png)
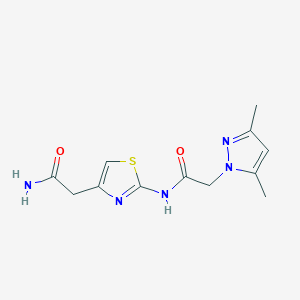

![2-(4-chlorobenzamido)-N-(3-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2505353.png)
![N-[[4-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2505355.png)
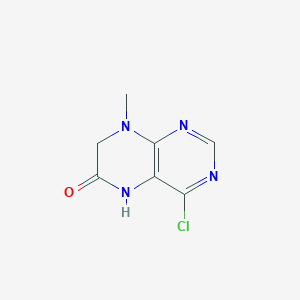
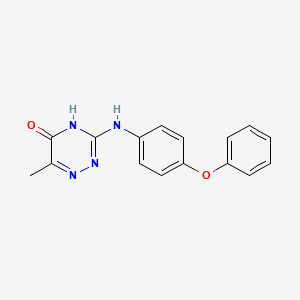
![Tert-butyl N-[(1R)-1-(2-amino-1,3-thiazol-4-yl)propyl]carbamate](/img/structure/B2505359.png)